Cas no 57417-53-5 (5-amino-3,4-dihydropyrimidine-4-thione)

5-amino-3,4-dihydropyrimidine-4-thione 化学的及び物理的性質
名前と識別子
-
- 4(1H)-Pyrimidinethione, 5-amino- (9CI)
- 5-amino-1H-pyrimidine-6-thione
- 5-amino-3,4-dihydropyrimidine-4-thione
- SCHEMBL656146
- 57417-53-5
- AKOS006341172
- 5-Aminopyrimidine-4(1H)-thione
- 5-amino-6-mercaptopyrimidine
- DB-272032
- EN300-172893
- 4(1H)-Pyrimidinethione, 5-amino-
-
- インチ: InChI=1S/C4H5N3S/c5-3-1-6-2-7-4(3)8/h1-2H,5H2,(H,6,7,8)
- InChIKey: FVXXVMMOPPBSDH-UHFFFAOYSA-N
- ほほえんだ: C1=C(C(=S)NC=N1)N
計算された属性
- せいみつぶんしりょう: 127.02041835g/mol
- どういたいしつりょう: 127.02041835g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.5Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
5-amino-3,4-dihydropyrimidine-4-thione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-172893-2.5g |
5-amino-3,4-dihydropyrimidine-4-thione |
57417-53-5 | 95% | 2.5g |
$2127.0 | 2023-09-20 | |
Enamine | EN300-172893-10.0g |
5-amino-3,4-dihydropyrimidine-4-thione |
57417-53-5 | 95% | 10g |
$4667.0 | 2023-06-04 | |
Enamine | EN300-172893-10g |
5-amino-3,4-dihydropyrimidine-4-thione |
57417-53-5 | 95% | 10g |
$4667.0 | 2023-09-20 | |
Aaron | AR00EYON-100mg |
4(1H)-Pyrimidinethione, 5-amino- (9CI) |
57417-53-5 | 95% | 100mg |
$542.00 | 2025-02-14 | |
Enamine | EN300-172893-1g |
5-amino-3,4-dihydropyrimidine-4-thione |
57417-53-5 | 95% | 1g |
$1086.0 | 2023-09-20 | |
1PlusChem | 1P00EYGB-250mg |
4(1H)-Pyrimidinethione, 5-amino- (9CI) |
57417-53-5 | 95% | 250mg |
$727.00 | 2023-12-16 | |
1PlusChem | 1P00EYGB-100mg |
4(1H)-Pyrimidinethione, 5-amino- (9CI) |
57417-53-5 | 95% | 100mg |
$527.00 | 2023-12-16 | |
Aaron | AR00EYON-1g |
4(1H)-Pyrimidinethione, 5-amino- (9CI) |
57417-53-5 | 95% | 1g |
$1519.00 | 2025-02-14 | |
Enamine | EN300-172893-0.1g |
5-amino-3,4-dihydropyrimidine-4-thione |
57417-53-5 | 95% | 0.1g |
$376.0 | 2023-09-20 | |
Enamine | EN300-172893-1.0g |
5-amino-3,4-dihydropyrimidine-4-thione |
57417-53-5 | 95% | 1g |
$1086.0 | 2023-06-04 |
5-amino-3,4-dihydropyrimidine-4-thione 関連文献
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
5-amino-3,4-dihydropyrimidine-4-thioneに関する追加情報
Comprehensive Overview of 5-amino-3,4-dihydropyrimidine-4-thione (CAS No. 57417-53-5): Properties, Applications, and Research Insights
5-amino-3,4-dihydropyrimidine-4-thione (CAS No. 57417-53-5) is a heterocyclic organic compound with a pyrimidine backbone, featuring an amino group at the 5-position and a thione functional group at the 4-position. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive derivatives. The pyrimidine-thione scaffold is particularly notable for its role in nucleoside analogs and enzyme inhibitors, aligning with current trends in drug discovery targeting metabolic disorders and infectious diseases.
In recent years, the demand for heterocyclic compounds like 5-amino-3,4-dihydropyrimidine-4-thione has surged, driven by their versatility in medicinal chemistry. Researchers frequently search for "CAS 57417-53-5 solubility" or "synthesis of pyrimidine thiones," reflecting practical concerns in laboratory applications. The compound’s moderate polarity (logP ~1.2) and stability under physiological pH conditions make it suitable for structure-activity relationship (SAR) studies, a hot topic in AI-assisted drug design platforms.
From a synthetic perspective, 57417-53-5 serves as a precursor for functionalized pyrimidines, which are pivotal in developing kinase inhibitors—a trending focus area in oncology research. Its thione group offers chelation potential for metal-catalyzed reactions, addressing the growing interest in green chemistry methodologies. Analytical techniques such as HPLC (retention time: 6.8 min under C18 conditions) and 1H-NMR (δ 8.2 ppm for NH2) are commonly employed for characterization, as queried in databases like Reaxys.
Environmental and regulatory aspects of 5-amino-3,4-dihydropyrimidine-4-thione are also frequently discussed. While not classified as hazardous under GHS, proper handling guidelines emphasize storage at 2–8°C to prevent degradation. This aligns with industry-wide searches for "stable heterocycle storage conditions" and "non-toxic pyrimidine derivatives," highlighting the compound’s compatibility with sustainable chemistry initiatives.
Emerging applications include its use in fluorescent probes for cellular imaging, leveraging the compound’s UV absorption at 280 nm. Such innovations resonate with the rise of "bioimaging agents 2024" as a high-traffic keyword in scientific literature. Furthermore, computational studies predict moderate bioavailability (F~30%) for 57417-53-5 derivatives, making it relevant to AI-driven ADMET prediction tools—a cutting-edge intersection of chemistry and machine learning.
In conclusion, 5-amino-3,4-dihydropyrimidine-4-thione exemplifies the convergence of traditional organic synthesis with modern therapeutic development. Its CAS No. 57417-53-5 serves as a critical identifier for researchers exploring nitrogen-sulfur heterocycles, while its adaptability meets both academic and industrial demands for novel molecular architectures in life sciences.
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